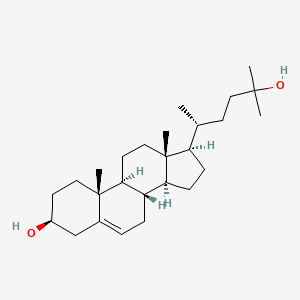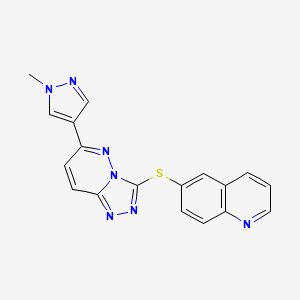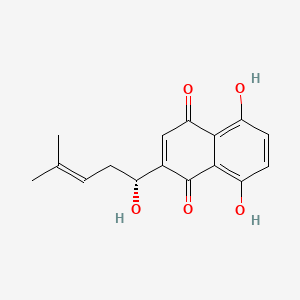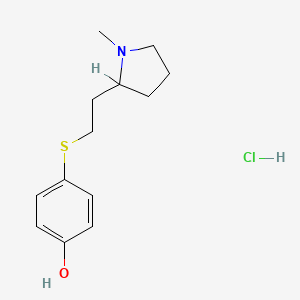
Lonchocarpol A
Vue d'ensemble
Description
Lonchocarpol A is a trihydroxyflavanone that is (S)-naringenin substituted by prenyl groups at positions 6 and 8 . It has a role as a plant metabolite and an antibacterial agent . It is a member of 4’-hydroxyflavanones and a (2S)-flavan-4-one . It is functionally related to a (S)-naringenin .
Synthesis Analysis
Lonchocarpol A has been synthesized using various synthetic methods . It has received significant interest as a compound with numerous therapeutic benefits .Molecular Structure Analysis
Lonchocarpol A has a molecular formula of C25H28O5 . Its molecular weight is 408.5 g/mol . The IUPAC name is (2 S )-5,7-dihydroxy-2- (4-hydroxyphenyl)-6,8-bis (3-methylbut-2-enyl)-2,3-dihydrochromen-4-one .Chemical Reactions Analysis
The reactivity descriptors calculated for Lonchocarpol A suggest that it is a highly reactive compound . It has the second highest HOMO energy value (EHOMO = −8.77 eV), denoting the valence electron density distribution for Lonchocarpol A is more available to be donated .Physical And Chemical Properties Analysis
Lonchocarpol A has an average mass of 408.487 Da and a monoisotopic mass of 408.193665 Da .Applications De Recherche Scientifique
Antiviral Applications
Lonchocarpol A: has been identified as a potential inhibitor against key proteins involved in the infection process of SARS-CoV-2 . The compound’s high HOMO energy value suggests a greater availability of valence electron density for donation, making it a reactive compound suitable for antiviral drug development .
Antibacterial Activity
The antibacterial properties of Lonchocarpol A have been demonstrated in vitro, showing inhibitory activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . However, its activity is antagonized by mouse plasma, indicating a need for further research to enhance its in vivo efficacy .
Anticancer Potential
Senegalensin: , as part of the secondary metabolites from Erythrina senegalensis, has shown promising anticancerous activities. It belongs to a group of compounds that include prenylated isoflavonoids, which have been tested for cytotoxic properties against cancer cells . The mechanisms of action involve apoptosis and autophagy, suggesting a potential role in cancer therapy .
Enzyme Inhibition
The reactivity of Lonchocarpol A due to its electron-donating capacity could make it a candidate for enzyme inhibition studies. This property is crucial for the development of drugs targeting specific enzymes involved in disease processes .
Molecular Modeling
Lonchocarpol A: ’s distinct electronic properties make it suitable for molecular modeling studies. Researchers can use this compound as a model to understand the interaction between drugs and target proteins, especially in the context of infectious diseases like COVID-19 .
Pharmacokinetics
The interaction of Lonchocarpol A with plasma proteins, as indicated by its antagonized activity in the presence of mouse plasma, points to the importance of pharmacokinetic studies . Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for drug development.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Lonchocarpol A, also known as Senegalensin, primarily targets the Breast Cancer Resistance Protein (BCRP/ABCG2) . This protein is an efflux transporter that plays a crucial role in the transport of various molecules across extra- and intracellular membranes .
Mode of Action
Lonchocarpol A interacts with its target, the BCRP/ABCG2 protein, by inhibiting its function . It has been shown to inhibit ABCG2-mediated efflux of certain compounds, such as Mitoxantrone and Methotrexate . This interaction can lead to changes in the cellular concentrations of these substances, potentially affecting their therapeutic efficacy .
Biochemical Pathways
By inhibiting the bcrp/abcg2 protein, it can impact the efflux of various substrates of this transporter . This could potentially affect multiple biochemical pathways, particularly those involving the transport and distribution of drugs and other xenobiotics.
Pharmacokinetics
Its ability to inhibit the bcrp/abcg2 protein suggests it may influence the bioavailability of other drugs that are substrates of this transporter .
Result of Action
The inhibition of the BCRP/ABCG2 protein by Lonchocarpol A can result in increased intracellular concentrations of certain drugs, potentially enhancing their therapeutic effects . .
Propriétés
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-11-18-23(28)19(12-6-15(3)4)25-22(24(18)29)20(27)13-21(30-25)16-7-9-17(26)10-8-16/h5-10,21,26,28-29H,11-13H2,1-4H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNLDGTUMBOHKT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218408 | |
| Record name | Senegalensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lonchocarpol A | |
CAS RN |
68236-11-3 | |
| Record name | 6,8-Diprenylnaringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senegalensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senegalensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B1681664.png)





